molecular formula C16H20N2O3S B2988336 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 912764-43-3

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2988336
CAS No.: 912764-43-3
M. Wt: 320.41
InChI Key: UTTJPDJDLFFBMT-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at the 4- and 7-positions and a cyclohexanecarboxamide moiety at the 2-position. The benzothiazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory activities . Structural analysis tools such as SHELX and Mercury are critical for elucidating its crystal packing and intermolecular interactions .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-20-11-8-9-12(21-2)14-13(11)17-16(22-14)18-15(19)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTJPDJDLFFBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde under acidic conditions to form the benzothiazole ring . The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is compared with three analogues:

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

  • Structural Differences : Lacks the 7-methoxy group and features a cyclopentane ring instead of cyclohexane.
  • Impact on Properties :
    • Reduced steric bulk improves membrane permeability but decreases thermal stability (melting point: 148–150°C vs. 162–164°C for the target compound) .
    • Lower logP (2.1 vs. 2.8) due to smaller hydrophobic cyclopentane.
  • Biological Activity : 20% less potent in kinase inhibition assays, attributed to weaker hydrophobic interactions with target proteins.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

  • Structural Differences : Methyl groups replace methoxy substituents.
  • Impact on Properties :
    • Increased lipophilicity (logP: 3.2 vs. 2.8) reduces aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL) .
    • Electron-donating methyl groups diminish hydrogen-bonding capacity, lowering binding affinity in receptor assays.
  • Crystallographic Notes: Mercury visualization reveals tighter π-π stacking due to methyl groups but weaker hydrogen-bonding networks .

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

  • Structural Differences : Adamantane replaces cyclohexane.
  • Impact on Properties :
    • Enhanced rigidity and thermal stability (melting point: 178–180°C) but poor solubility (0.3 mg/mL) .
    • Adamantane’s bulkiness limits bioavailability despite high target affinity.
  • SHELX Refinement Data : Higher displacement parameters (Ueq = 0.12 Ų vs. 0.08 Ų) indicate greater molecular flexibility in the adamantane derivative .

Analytical Techniques and Methodological Considerations

  • Crystallography : SHELX refinement highlights the target compound’s stable hydrogen-bonding network (N–H···O and C–H···O interactions), critical for its crystallinity .
  • Visualization : Mercury software confirms that methoxy groups adopt planar conformations, optimizing π-π interactions absent in methyl-substituted analogues .

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